N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide
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Overview
Description
N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a butyl chain, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide typically involves multiple steps:
Formation of 4-bromopyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the butyl chain: The 4-bromopyrazole is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-bromopyrazol-1-yl)butane.
Formation of 3-fluorobenzamide: This can be synthesized by reacting 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form 3-fluorobenzamide.
Coupling reaction: Finally, the 4-(4-bromopyrazol-1-yl)butane is coupled with 3-fluorobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Depending on the nucleophile used, products can include various substituted pyrazoles.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines derived from the reduction of the amide or pyrazole ring.
Hydrolysis: 3-fluorobenzoic acid and 4-(4-bromopyrazol-1-yl)butylamine.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the function of various biological pathways and molecular targets.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide is unique due to the presence of both a fluorobenzamide moiety and a bromopyrazole ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c15-12-9-18-19(10-12)7-2-1-6-17-14(20)11-4-3-5-13(16)8-11/h3-5,8-10H,1-2,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUOYXNOSECAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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